molecular formula C15H11Cl3N2O2S B4565103 3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide

3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B4565103
M. Wt: 389.7 g/mol
InChI Key: NVUHNTHYEMTFGQ-UHFFFAOYSA-N
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Description

3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is an organic compound with the molecular formula C₁₅H₁₁Cl₃N₂O₂S This compound is characterized by the presence of chloro, dichlorophenyl, carbamothioyl, and methoxy functional groups

Scientific Research Applications

3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methoxybenzoyl chloride as the primary starting materials.

    Formation of Intermediate: 3,4-dichloroaniline reacts with thiophosgene to form the intermediate 3,4-dichlorophenyl isothiocyanate.

    Final Product Formation: The intermediate then reacts with 4-methoxybenzoyl chloride under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
  • 3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide

Uniqueness

3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O2S/c1-22-13-5-2-8(6-12(13)18)14(21)20-15(23)19-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUHNTHYEMTFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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